Bcr-abl-IN-3

Chronic Myeloid Leukemia Drug Resistance T315I Mutation

BCR-ABL-IN-3 is an irreversible Bcr-Abl tyrosine kinase inhibitor specifically engineered to overcome the T315I gatekeeper mutation, which confers resistance to first- and second-generation TKIs. Unlike reversible agents, its covalent binding mechanism enables sustained target inhibition after compound removal, making it uniquely suited for target residence time and washout studies. With an IC50 of ≤100 nM in Ba/F3 Bcr-Abl T315I cells and demonstrated in vivo antitumor efficacy in T315I-mutant xenograft models, this research-grade tool compound provides a distinct pharmacological profile for comparative studies and combination screens where irreversible target engagement is the critical experimental variable.

Molecular Formula C20H17ClF2N4O3S
Molecular Weight 466.9 g/mol
Cat. No. B15144037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBcr-abl-IN-3
Molecular FormulaC20H17ClF2N4O3S
Molecular Weight466.9 g/mol
Structural Identifiers
SMILESC1CN(CC1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CSN=C4
InChIInChI=1S/C20H17ClF2N4O3S/c21-20(22,23)30-16-3-1-14(2-4-16)26-19(29)12-7-17(13-9-25-31-11-13)18(24-8-12)27-6-5-15(28)10-27/h1-4,7-9,11,15,28H,5-6,10H2,(H,26,29)/t15-/m1/s1
InChIKeyFRZBTFSKVJHICX-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BCR-ABL-IN-3: Potent Irreversible Bcr-Abl Inhibitor for T315I-Mutant CML and Ph+ ALL Research


BCR-ABL-IN-3 (CAS 2240191-12-0) is a potent and irreversible inhibitor of the Bcr-Abl tyrosine kinase, specifically designed to target the clinically challenging T315I gatekeeper mutation. It demonstrates significant anti-cancer activity in both in vitro and in vivo models of Philadelphia chromosome-positive (Ph+) leukemia . BCR-ABL-IN-3 binds irreversibly to its target, a mechanism that may offer distinct advantages over reversible ATP-competitive inhibitors in certain research contexts .

Critical Need for BCR-ABL-IN-3: Addressing the T315I Mutation Gap in Irreversible Kinase Research


Generic substitution of BCR-ABL inhibitors is not feasible due to the highly specific mutational landscape of Bcr-Abl-driven leukemias. The T315I gatekeeper mutation confers resistance to first- and second-generation TKIs like imatinib, dasatinib, and nilotinib [1]. While the third-generation TKI ponatinib effectively targets T315I, its association with dose-dependent cardiovascular toxicity limits its utility in certain preclinical models, creating a need for alternative, research-grade tool compounds [2]. BCR-ABL-IN-3 fills a specific niche as an irreversible inhibitor with demonstrated in vivo efficacy against T315I-mutant tumors, offering researchers a distinct pharmacological profile for comparative studies and combination screens where irreversible target engagement is a key experimental variable.

Quantitative Differentiation of BCR-ABL-IN-3: Comparative Evidence vs. Key T315I-Targeting and Irreversible Inhibitors


BCR-ABL-IN-3 Maintains Sub-100 nM Potency Against T315I-Mutant Bcr-Abl, a Profile Superior to Second-Generation TKIs

BCR-ABL-IN-3 exhibits an IC50 of ≤100 nM against Ba/F3 cells expressing the T315I-mutant Bcr-Abl kinase . This is a critical differentiator, as second-generation TKIs like nilotinib are ineffective against this mutation, with a reported IC50 of >9,200 nM in comparable enzymatic assays [1].

Chronic Myeloid Leukemia Drug Resistance T315I Mutation

Irreversible Binding Mechanism of BCR-ABL-IN-3 Provides a Key Differentiator from Reversible T315I Inhibitors Like Ponatinib

BCR-ABL-IN-3 is characterized as an irreversible inhibitor of Bcr-Abl . In contrast, ponatinib, the only clinically approved TKI with robust activity against the T315I mutation, is a reversible ATP-competitive inhibitor [1]. This difference in binding mode is fundamental to the compound's pharmacodynamic profile and potential utility in experiments requiring prolonged target suppression or washout studies.

Irreversible Inhibitor Kinase Binding Pharmacodynamics

BCR-ABL-IN-3 Demonstrates In Vivo Antitumor Efficacy in a T315I-Mutant Xenograft Model at 15 mg/kg BID Dosing

BCR-ABL-IN-3 (administered as 'compound 7') at a dose of 15 mg/kg twice daily for 19 days resulted in a 'good antitumor effect' in female NOD/SCID mice bearing Ba/F3 Bcr-Abl T315I xenografts . This in vivo validation is a critical piece of evidence for compound utility beyond simple in vitro assays, especially when compared to other research compounds that may lack published in vivo data or demonstrate poor pharmacokinetic properties.

In Vivo Efficacy Xenograft Model T315I Mutation

Validated Research Applications for BCR-ABL-IN-3 Based on Comparative Evidence


In Vitro and In Vivo Modeling of T315I-Mutant Chronic Myeloid Leukemia (CML)

This is the primary application scenario for BCR-ABL-IN-3. The compound's demonstrated potency (IC50 ≤100 nM) and in vivo efficacy in a T315I-mutant xenograft model make it a suitable tool compound for investigating disease mechanisms and testing combination therapies in preclinical CML research .

Investigating Irreversible Kinase Inhibition as a Therapeutic Strategy

As an irreversible inhibitor, BCR-ABL-IN-3 serves as a valuable chemical probe for comparative studies against reversible T315I inhibitors like ponatinib. This is particularly relevant in experiments designed to assess differences in target residence time, the durability of downstream signaling inhibition, or the potential for overcoming certain resistance mechanisms .

Pharmacodynamic Studies and Washout Experiments

The irreversible binding mode of BCR-ABL-IN-3 makes it an ideal tool for 'washout' experiments, where the goal is to assess the persistence of target inhibition after the compound is removed from the culture medium. This is a classic application for irreversible inhibitors and is not feasible with reversible agents like ponatinib or asciminib.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bcr-abl-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.